molecular formula C9H4BrF3S B2640452 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene CAS No. 1709825-02-4

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene

Cat. No.: B2640452
CAS No.: 1709825-02-4
M. Wt: 281.09
InChI Key: YZLMKLFYJSMACO-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene (CAS: 1709825-02-4) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2. The benzo[b]thiophene scaffold is pharmacologically significant, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory activities . The bromine substituent enhances electrophilic reactivity and binding affinity, while the -CF₃ group contributes to metabolic stability and lipophilicity, critical for drug design .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLMKLFYJSMACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine in an organic solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene can be achieved through various methods, often involving halogenation and electrophilic cyclization techniques. For instance, a study demonstrated the use of microwave-assisted synthesis to produce benzo[b]thiophenes efficiently, yielding high amounts of desired products in a short time frame . The compound can serve as a precursor for synthesizing other biologically active derivatives, including kinase inhibitors and antimicrobial agents.

Biological Activities

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene and its derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Research indicates that benzo[b]thiophene derivatives have shown promising antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating potent activity .
  • Anticancer Properties : Compounds within this class have been investigated for their anticancer potential. Their ability to inhibit specific kinases involved in cancer progression has been a focal point in drug development, particularly in targeting LIMK1 and MK2 pathways .
  • Anti-inflammatory Effects : Some derivatives have also demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

A. Synthesis of Kinase Inhibitors

One notable case involved the synthesis of thieno[2,3-b]pyridine core motifs utilizing 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene as a key intermediate. This approach showcased the compound's versatility in creating complex structures with potential therapeutic applications against various cancers .

B. Antimicrobial Evaluation

A comprehensive study evaluated several halogenated benzo[b]thiophenes against common pathogens. The results indicated that the trifluoromethyl group significantly enhanced the antimicrobial activity compared to non-substituted analogs. The study employed the broth microdilution method to determine MIC values, confirming the compound's efficacy against resistant strains .

Chemical Properties and Structure-Activity Relationship

The trifluoromethyl group attached to the benzo[b]thiophene structure plays a crucial role in modulating the compound's physicochemical properties, influencing its solubility, stability, and biological interactions. The presence of bromine further enhances its reactivity, allowing for diverse functionalization opportunities that can lead to compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzo[b]thiophene ring significantly influence chemical reactivity and biological activity. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
6-Bromo-2-(trifluoromethyl)benzo[b]thiophene Br (C6), -CF₃ (C2) C₉H₄BrF₃S 281.09 High lipophilicity, metabolic stability, tubulin inhibition potential
5-Bromo-2-bromomethyl-benzo[b]thiophene Br (C5), -CH₂Br (C2) C₉H₆Br₂S 306.03 Electrophilic reactivity for cross-coupling; potential alkylating agent
3-Chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Cl (C3), -CF₃ (C6), -COOH (C2) C₁₀H₄ClF₃O₂S 296.65 Enhanced acidity due to -COOH; potential for metal coordination
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Br (C5, benzyl), F (C2, benzyl) C₁₅H₁₀BrFS 329.21 Benzyl group introduces steric bulk; fluorinated aromatic enhances polarity

Key Observations :

  • Positional Effects : Bromine at C6 (target compound) vs. C5 (5-Bromo-2-bromomethyl derivative) alters electronic distribution and steric accessibility.
  • Functional Groups : The -CF₃ group in the target compound improves metabolic resistance compared to -CH₂Br or -COOH .

Comparison of Challenges :

  • The -CF₃ group in the target compound demands precise reaction conditions to avoid side reactions, whereas bromomethyl derivatives (e.g., 5-Bromo-2-bromomethyl-benzo[b]thiophene) are more straightforward to functionalize .

Example :

  • Raloxifene (a benzo[b]thiophene-based SERM) lacks halogenation but uses a pyrrolidinyl side chain for selectivity. In contrast, the target compound’s halogenation may optimize binding to hydrophobic enzyme pockets .

Biological Activity

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene, a compound belonging to the benzo[b]thiophene family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

Chemical Structure : The compound features a bromine atom and a trifluoromethyl group attached to the benzo[b]thiophene core, which is crucial for its biological activity.

Synthesis : The synthesis of 6-bromo-2-(trifluoromethyl)benzo[b]thiophene can be achieved through electrophilic aromatic substitution reactions, utilizing bromination and trifluoromethylation techniques. The presence of the bromine atom enhances electrophilicity, facilitating further functionalization.

Biological Activity

The biological activity of 6-bromo-2-(trifluoromethyl)benzo[b]thiophene is primarily characterized by its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes exhibit significant antimicrobial effects against various pathogens. A study showed that certain benzo[b]thiophene derivatives demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.60 to 2.73 μg/mL against both active and dormant strains .

Anticancer Activity

Benzo[b]thiophene derivatives have been reported to possess anticancer properties. For instance, compounds similar to 6-bromo-2-(trifluoromethyl)benzo[b]thiophene have shown selective cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves interaction with specific cellular targets such as tubulin and various enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives has also been documented, with studies indicating their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that 6-bromo-2-(trifluoromethyl)benzo[b]thiophene could be beneficial in treating inflammatory diseases.

Study on Antitubercular Activity

A significant study investigated the antitubercular efficacy of various benzo[b]thiophene derivatives, including those with bromine substitutions. Compounds were tested against Mycobacterium tuberculosis H37Ra, revealing that certain derivatives exhibited potent activity with MIC values comparable to standard antitubercular drugs .

CompoundMIC (μg/mL)Activity
6-Bromo-2-(trifluoromethyl)benzo[b]thiophene0.91 - 2.83Active against dormant MTB
Other Derivatives0.60 - 2.73Active against active MTB

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit significant anticancer activity, they maintain a favorable selectivity index against normal cells. For example, the cytotoxic effects of specific benzo[b]thiophenes were evaluated against HeLa cells, demonstrating lower toxicity compared to standard chemotherapeutics .

Q & A

Q. Methodology :

  • Bromination Strategies : Direct bromination of a benzo[b]thiophene precursor using N-bromosuccinimide (NBS) or bromine in the presence of catalysts like FeCl₃ or AlCl₃. For regioselective bromination at the 6-position, steric and electronic effects of the trifluoromethyl group (at position 2) must be considered .
  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling with boronic acids to introduce substituents. Ensure anhydrous conditions and Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficiency .
  • Example Protocol : A THF-based reaction medium with triethylamine as a base, monitored via thin-layer chromatography (TLC) for completion (3–5 days at room temperature) .

Advanced: How to resolve regioselectivity challenges in bromination of benzo[b]thiophene derivatives?

Q. Methodology :

  • Directing Groups : The trifluoromethyl group at position 2 acts as a strong electron-withdrawing group, directing bromination to the para position (C-6). Computational modeling (DFT) can predict reactivity patterns .
  • Alternative Reagents : Use Br₂ in acetic acid for milder conditions or NBS with UV light for radical-mediated bromination to bypass steric hindrance .
  • Validation : Confirm regiochemistry via ¹H-¹³C HMBC NMR to correlate Br substitution with adjacent protons .

Basic: What spectroscopic techniques are critical for characterizing 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene?

Q. Methodology :

  • NMR Analysis :
    • ¹⁹F NMR: Identify CF₃ chemical shifts (typically δ -60 to -70 ppm).
    • ¹H NMR: Look for splitting patterns influenced by adjacent Br and CF₃ groups (e.g., deshielded aromatic protons) .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles. Example: Similar compounds (e.g., naphtho[2,3-b]benzothiophenes) show planar aromatic systems with bond lengths of 1.74–1.78 Å for C-Br .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How to analyze conflicting spectroscopic data (e.g., unexpected coupling in NMR)?

Q. Methodology :

  • 2D NMR Techniques : Use COSY and NOESY to distinguish scalar coupling from dipolar interactions. For example, unexpected NOE correlations may indicate non-planar conformations .
  • Computational Validation : Compare experimental ¹³C chemical shifts with DFT-calculated values (e.g., using Gaussian09) to identify discrepancies .
  • X-ray Validation : Resolve ambiguities by growing single crystals and refining structures with software like SHELX .

Basic: What solvent systems are optimal for reactions involving 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene?

Q. Methodology :

  • Polar Aprotic Solvents : THF or DCM for coupling reactions, ensuring solubility of aromatic intermediates. Example: THF used in phosphazene-diamine couplings with yields >85% .
  • Avoid Protic Solvents : Methanol or water may hydrolyze sensitive groups (e.g., trifluoromethyl).
  • Storage : Store at <4°C in amber vials to prevent photodegradation and bromine loss .

Advanced: Strategies to improve yields in cross-coupling reactions using this compound as a substrate

Q. Methodology :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance turnover.
  • Microwave-Assisted Synthesis : Reduce reaction time from days to hours (e.g., 150°C, 30 min) while maintaining yields .
  • Purification : Use column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization from ethanol for high-purity isolates (>95%) .

Basic: Handling and storage recommendations to prevent decomposition

Q. Methodology :

  • Inert Atmosphere : Store under argon or nitrogen to minimize oxidation.
  • Low-Temperature Storage : Keep at 2–4°C in sealed containers; prolonged room-temperature exposure leads to Br-C bond cleavage .
  • Safety Protocols : Use fume hoods for reactions involving bromine or HF byproducts.

Advanced: Mechanistic studies on stability under varying pH conditions

Q. Methodology :

  • Kinetic Profiling : Monitor degradation via HPLC at pH 1–14. Example: Half-life (t₁/₂) decreases at pH >10 due to hydroxide attack on the C-Br bond .
  • Isotopic Labeling : Use ⁸¹Br-labeled analogs to track debromination pathways via LC-MS .
  • Computational Modeling : Calculate activation energies for hydrolysis pathways using QM/MM methods .

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